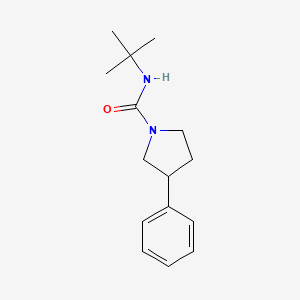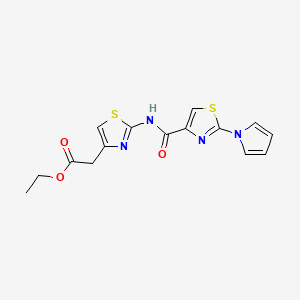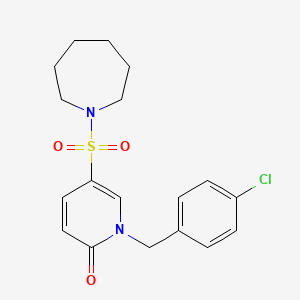
5-(azepan-1-ylsulfonyl)-1-(4-chlorobenzyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(azepan-1-ylsulfonyl)-1-(4-chlorobenzyl)pyridin-2(1H)-one is a chemical compound that has gained attention in scientific research for its potential use in various fields. It is a pyridine derivative that has been synthesized using different methods.
Scientific Research Applications
Synthesis and Heterocyclic Compound Applications
One study elaborates on the synthesis and characterization of spiro thiazolinone heterocyclic compounds, showcasing the antimicrobial activities of these compounds. The fusion of heterocyclic rings was found to enhance antimicrobial activities, indicating the potential of these synthesized compounds in developing new antimicrobial agents (Patel & Patel, 2015).
Antimicrobial and Anticancer Potential
Further research into the synthesis of novel heterocyclic compounds, including those with sulfonyl groups similar to the chemical structure , revealed their significant antimicrobial activity. This highlights the role of such compounds in creating new treatments against microbial infections (Patel, Patel, & Patel, 2011).
Catalytic Synthesis of Biologically Active Compounds
The catalytic reaction between pyridines and 1-sulfonyl-1,2,3-triazoles facilitated the synthesis of 1,4-diazepine compounds, demonstrating a novel method for creating biologically active molecules. This approach could be leveraged for synthesizing a wide range of compounds with potential biological and pharmacological applications (Lee, Han, Shin, & Yoo, 2014).
Functionalized Pyrrolidines, Piperidines, and Azepines in Drug Discovery
A study on the diversity-oriented synthesis of azaspirocycles pointed out the creation of functionalized pyrrolidines, piperidines, and azepines. These compounds serve as essential scaffolds in drug discovery, underlining their importance in developing new therapeutic agents (Wipf, Stephenson, & Walczak, 2004).
properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-1-[(4-chlorophenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c19-16-7-5-15(6-8-16)13-20-14-17(9-10-18(20)22)25(23,24)21-11-3-1-2-4-12-21/h5-10,14H,1-4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYFNZGTNVJTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

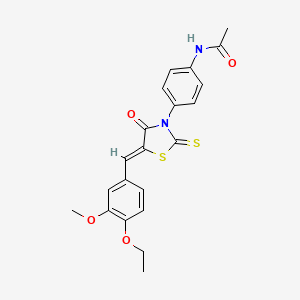
![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2841985.png)
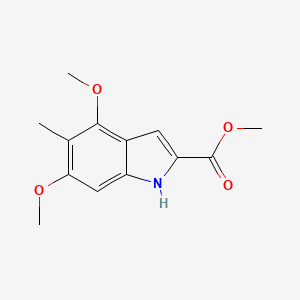

![2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2841992.png)

![3,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2841996.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2841997.png)
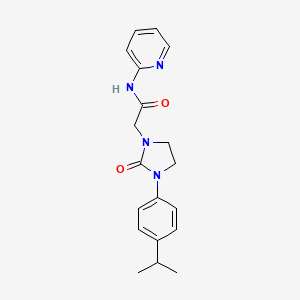
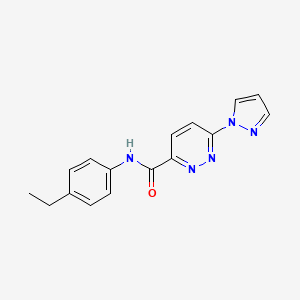
![Ethyl 3-{[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]methoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2842002.png)
![N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2842003.png)
